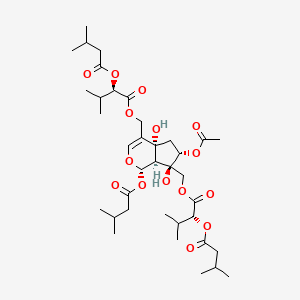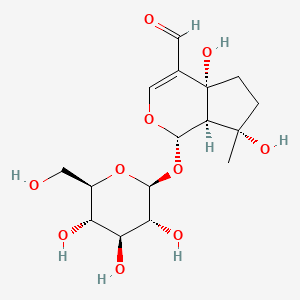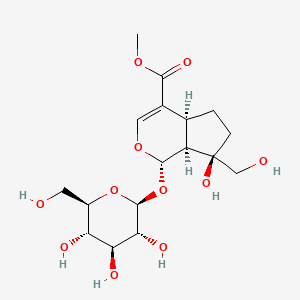
Valeriotetrate C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeriotetrate C is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound, isolated from Valeriana jatamansi and V. officinalis , belongs to the class of chlorinated iridoids, which are characterized by their chlorinated molecular structure. The renewed interest and revision of its structure through modern spectroscopic methods and chemical transformations underscore its significance in organic chemistry and natural product research (Sheng Lin et al., 2010).
Synthesis Analysis
The synthesis of this compound involves intricate steps that highlight the complexity of creating chlorinated iridoids. The initial assignments of its structure, based on spectroscopic methods, were later revised through detailed X-ray analysis and chemical transformation, indicating the complexity involved in accurately determining its molecular structure. The compound's synthesis reflects the broader challenges and strategies in the synthesis of complex organic molecules, where direct and selective manipulation of C-H bonds plays a crucial role (K. Godula & D. Sames, 2006).
Molecular Structure Analysis
This compound's molecular structure is characterized by its chlorinated iridoid framework, which is crucial for its biological activities. The revision of its structure to accurately reflect the positions of hydrogen and hydroxyl groups demonstrates the intricate nature of determining molecular structures of natural products and the importance of using a combination of spectroscopic and X-ray crystallographic techniques for accurate structural elucidation (Sheng Lin et al., 2010).
Chemical Reactions and Properties
The chemical properties of this compound, including its reactivity and potential for undergoing various chemical transformations, are closely tied to its unique chlorinated iridoid structure. Its potential cytotoxic activity against various cancer cell lines as indicated in the study by Sheng Lin et al. (2010), showcases the compound's significance in medicinal chemistry research. The broader context of C-H bond functionalization, as explored in various studies, underlines the importance of such reactions in modifying and exploring the reactivity of complex organic molecules like this compound (K. Godula & D. Sames, 2006; M. Murakami & N. Ishida, 2016).
Applications De Recherche Scientifique
Minor Iridoids from the Roots of Valeriana Wallichii : This study identified Valeriotetrate C as one of the new iridoids isolated from Valeriana wallichii. The structure of this compound was elucidated through 1D and 2D NMR and HRESIMS data, highlighting its unique chemical structure (Wang et al., 2008).
Revision of the Structures of Iridoids from Valeriana jatamansi and V. officinalis : This research revisited the structural composition of several iridoids, including this compound, from Valeriana jatamansi and V. officinalis. The study provided revised structures for these compounds, contributing to a deeper understanding of their chemical properties (Lin et al., 2010).
Iridoids from Valeriana jatamansi with Anti-inflammatory and Antiproliferative Properties : This study reported on several iridoids from the roots and rhizomes of Valeriana jatamansi, including this compound. The research evaluated their potential anti-inflammatory and antiproliferative properties, suggesting a possible role in therapeutic applications (Liu et al., 2021).
Mécanisme D'action
Target of Action
Valeriotetrate C is a natural product isolated from Valeriana jatamansi Jones . It exhibits neuroprotective activity , suggesting that its primary targets are likely to be components of the nervous system.
Mode of Action
Its neuroprotective activity suggests that it may interact with its targets to protect neurons from damage or death
Biochemical Pathways
Given its neuroprotective activity, it is plausible that this compound may influence pathways related to neuronal survival and function
Result of Action
This compound exhibits neuroprotective activity , suggesting that it may protect neurons from damage or death This could potentially result in improved neuronal function and survival.
Analyse Biochimique
Biochemical Properties
Valeriotetrate C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with neuroprotective proteins, enhancing their activity and providing a protective effect against neurodegenerative conditions . The nature of these interactions involves binding to specific sites on the proteins, leading to conformational changes that enhance their stability and activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate signaling pathways that promote cell survival and inhibit apoptosis in neuronal cells . Additionally, it can alter gene expression patterns, leading to the upregulation of genes involved in neuroprotection and the downregulation of genes associated with cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit enzymes involved in apoptotic pathways, thereby preventing cell death . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration or freezing, for extended periods . Repeated freeze-thaw cycles can lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can maintain its neuroprotective effects over several weeks in vitro, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide neuroprotective benefits without significant adverse effects . At higher doses, toxic effects may be observed, including cellular toxicity and organ damage. Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, this compound has been shown to modulate the activity of enzymes involved in energy production, such as those in the glycolytic pathway . This modulation can result in increased energy production and enhanced cellular function.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to target sites within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization is essential for its neuroprotective effects, as it allows this compound to interact with key mitochondrial proteins and enzymes.
Propriétés
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWJLHAENRYDE-KGISJOMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: The structure of Valeriotetrate C was originally misassigned, as were the structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and Volvaltrate B. X-ray analysis and chemical transformation studies revealed that the original assignments of H-7 and OH-8 in these molecules needed to be inverted. [] As a result, the structure of this compound was revised. The paper provides the corrected structure (7 in the article). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1162130.png)

![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)
